molecular formula C10H8ClN3O2 B1455369 4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142199-89-0

4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

Cat. No. B1455369
M. Wt: 237.64 g/mol
InChI Key: GKIHUGQQEYFNOJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.64 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Nonlinear Optical Properties and Synthesis

A study focused on synthesizing and characterizing novel compounds similar to "4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one" for their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, indicating potential for applications in optical devices and materials science (Murthy et al., 2013).

Reaction Mechanisms and Derivative Synthesis

Another research avenue involves the reaction of 2-aryl-4-dichloromethylidene-1,3-oxazol-5(4H)-ones with 2-aminopyridine, leading to imidazopyridine derivatives. This process showcases the compound's role in synthesizing heterocyclic compounds, highlighting its utility in organic chemistry and potential pharmacological applications (Prokopenko et al., 2010).

Heterocyclic Synthesis

Further research demonstrates the use of derivatives in the synthesis of heterocyclic compounds, such as 1,4-dihydropyridine derivatives, indicating the versatility of this compound in synthesizing a range of chemical structures with potential utility in various fields, including pharmaceuticals and materials science (Stanovnik et al., 2002).

Antimicrobial Activity

Another dimension of research focuses on synthesizing new derivatives with antimicrobial activities. This exploration into the biological activities of synthesized compounds underscores the potential pharmaceutical applications of these chemical structures (Bektaş et al., 2007).

Multifunctional Synthons

The compound also serves as a multifunctional synthon in the synthesis of 1,2,5-oxadiazole derivatives, illustrating its utility in creating complex chemical structures with diverse applications in chemical synthesis and potentially in drug development (Stepanov et al., 2019).

Future Directions

The future directions of research and application for this compound are not specified in the search results. Given its use in pharmaceutical testing , it could potentially be involved in the development of new drugs or therapies.

properties

IUPAC Name

4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIHUGQQEYFNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
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4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
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4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
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4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
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4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

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